
acetic acid,(2S)-2,5-diaminopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl L-ornithine dihydrochloride is an organic compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 g/mol . It is a derivative of the amino acid ornithine, where the ethyl group is esterified to the carboxyl group of L-ornithine, and it is present as a dihydrochloride salt. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl L-ornithine dihydrochloride can be synthesized through the esterification of L-ornithine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving L-ornithine in ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then heated under reflux conditions to complete the esterification process .
Industrial Production Methods: In industrial settings, the production of Ethyl L-ornithine dihydrochloride involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .
化学反应分析
Types of Reactions: Ethyl L-ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-ornithine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of L-ornithine.
Substitution: Formation of various substituted ornithine derivatives.
科学研究应用
Ethyl L-ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in the urea cycle and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune function enhancement.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of Ethyl L-ornithine dihydrochloride involves its metabolism to L-ornithine, which is a key intermediate in the urea cycle. L-ornithine is converted to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
相似化合物的比较
L-Ornithine dihydrochloride: A non-esterified form of ornithine used in similar applications.
L-Citrulline: Another amino acid involved in the urea cycle with similar metabolic functions.
L-Arginine: A direct product of ornithine metabolism with broader physiological roles
Uniqueness: Ethyl L-ornithine dihydrochloride is unique due to its esterified form, which enhances its solubility and stability compared to non-esterified ornithine. This makes it more suitable for certain industrial and research applications where these properties are advantageous .
属性
IUPAC Name |
ethyl 2,5-diaminopentanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
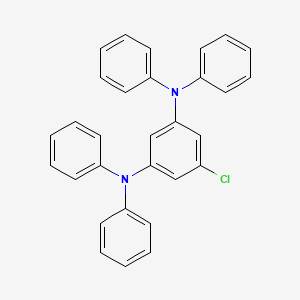


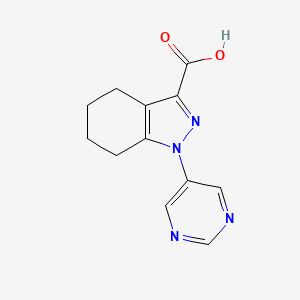

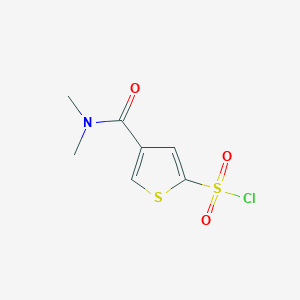
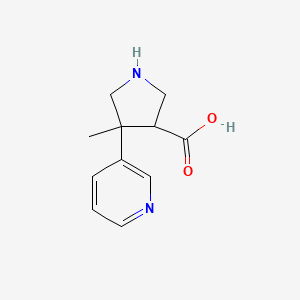
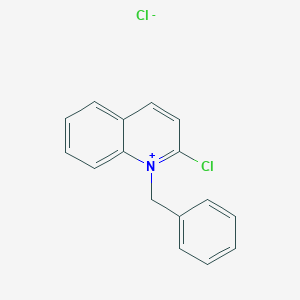
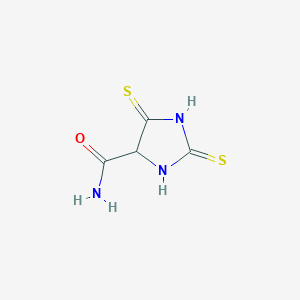

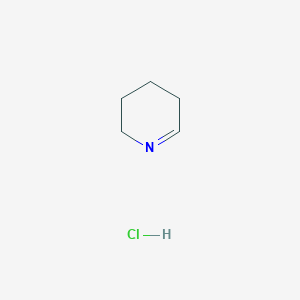
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)


